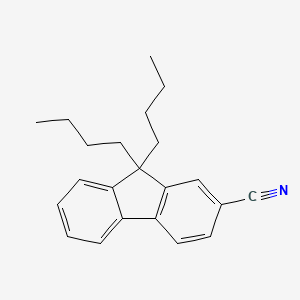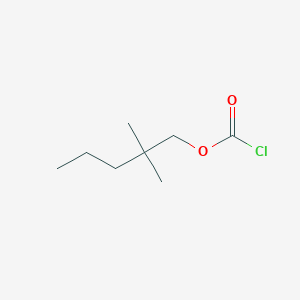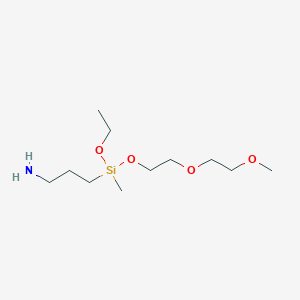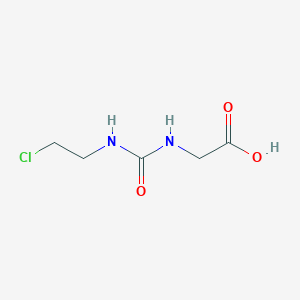![molecular formula C10H14OS B14401454 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 87606-69-7](/img/structure/B14401454.png)
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is an organic compound with a benzene ring substituted with two methyl groups and a methoxymethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) as the primary starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The pathways involved may include oxidative stress response and sulfur metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Lacks the methoxymethylsulfanyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3-dimethylbenzene: Similar structure but without the sulfur-containing group, leading to different chemical and biological properties.
1,3-Dimethyl-2-(methylthio)benzene: Contains a methylthio group instead of a methoxymethylsulfanyl group, resulting in variations in reactivity and applications.
Uniqueness
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87606-69-7 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C10H14OS/c1-8-5-4-6-9(2)10(8)11-7-12-3/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
IIQFMHFUFAUVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)



![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)

![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)



![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)

